3-Ethyl-4,4-dimethylpentan-2-ol
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Overview
Description
3-Ethyl-4,4-dimethylpentan-2-ol is an organic compound with the molecular formula C9H20O. It is a tertiary alcohol, characterized by a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4,4-dimethylpentan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-ethyl-4,4-dimethylpentan-2-one with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4,4-dimethylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 3-ethyl-4,4-dimethylpentan-2-one, using oxidizing agents like chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).
Reduction: Reduction of the ketone back to the alcohol can be achieved using reducing agents such as NaBH4 or LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions
Oxidation: Chromic acid (H2CrO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: 3-Ethyl-4,4-dimethylpentan-2-one
Reduction: this compound
Substitution: Corresponding alkyl chlorides
Scientific Research Applications
3-Ethyl-4,4-dimethylpentan-2-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Studied for its potential effects on biological systems and its role as a model compound in biochemical research.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in formulations requiring specific alcohol properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-4,4-dimethylpentan-2-ol involves its interaction with molecular targets through its hydroxyl group. The compound can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and chemical processes. Its tertiary alcohol structure provides stability and resistance to certain types of chemical degradation.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-2,4-dimethylpentan-2-ol
- 2,4-Dimethyl-3-pentanol
- 2,3,4-Trimethylpentan-2-ol
Uniqueness
3-Ethyl-4,4-dimethylpentan-2-ol is unique due to its specific arrangement of ethyl and dimethyl groups around the central carbon atom. This structure imparts distinct physical and chemical properties, such as higher stability and specific reactivity patterns, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
21102-09-0 |
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Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
3-ethyl-4,4-dimethylpentan-2-ol |
InChI |
InChI=1S/C9H20O/c1-6-8(7(2)10)9(3,4)5/h7-8,10H,6H2,1-5H3 |
InChI Key |
YGQDLQQRBCOMKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)O)C(C)(C)C |
Origin of Product |
United States |
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